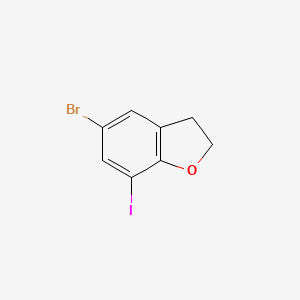

5-bromo-7-iodo-2,3-dihydro-1-benzofuran

CAS No.: 1566912-44-4

Cat. No.: VC2571433

Molecular Formula: C8H6BrIO

Molecular Weight: 324.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1566912-44-4 |

|---|---|

| Molecular Formula | C8H6BrIO |

| Molecular Weight | 324.94 g/mol |

| IUPAC Name | 5-bromo-7-iodo-2,3-dihydro-1-benzofuran |

| Standard InChI | InChI=1S/C8H6BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 |

| Standard InChI Key | ZUFIACZVNSQDBL-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2I)Br |

| Canonical SMILES | C1COC2=C1C=C(C=C2I)Br |

Introduction

Structural Characteristics and Chemical Properties

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrIO |

| Molecular Weight | 325.94 g/mol |

| Physical State | Likely solid at room temperature |

| Color | Probable off-white to pale yellow crystalline solid |

| Solubility | Limited water solubility; likely soluble in organic solvents |

| Stability | Sensitive to light and oxidizing conditions due to halogen substituents |

| Melting Point | Estimated between 120-150°C (based on similar compounds) |

The presence of both bromine and iodine atoms significantly influences the compound's reactivity and physical properties. The electron-withdrawing nature of these halogens affects the electron density distribution throughout the molecule, while their size and polarizability influence intermolecular interactions. These properties collectively contribute to the compound's potential applications in organic synthesis and pharmaceutical development.

Structural Features and Reactivity

The chemical reactivity of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran is primarily determined by its halogen substituents and benzofuran core. The compound likely exhibits reactivity patterns characteristic of both aryl halides and dihydrobenzofurans. Key reactive sites include:

-

The carbon-halogen bonds, which can participate in coupling reactions

-

The partially saturated furan ring, which may undergo oxidation or ring-opening reactions

-

The aromatic portion, which may participate in electrophilic aromatic substitution reactions

The differential reactivity between the carbon-bromine and carbon-iodine bonds offers potential for selective functionalization, making this compound valuable in stepwise synthetic applications. Typically, the carbon-iodine bond is more reactive in metal-catalyzed coupling reactions, allowing for sequential chemical modifications .

Synthetic Methodologies

Detailed Synthetic Procedure

A potential synthesis might proceed as follows, drawing from known methods for related compounds:

-

Begin with 2,4-dihalogenated phenol (e.g., 2-bromo-4-iodophenol)

-

Alkylate with 2-bromoethanol using a base like sodium hydroxide

-

Perform intramolecular cyclization to form the dihydrobenzofuran ring

-

Purify through recrystallization or column chromatography

The exact reaction conditions, including temperature, solvents, and catalysts, would need to be optimized for this specific target molecule. The synthesis pathway for related compounds like 5-bromo-2,3-dihydro-1-benzofuran involves multi-step reactions, with yields typically in the range of 59-79% per step .

Synthetic Challenges

Several challenges are anticipated in the synthesis of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran:

-

Regioselectivity in halogen introduction

-

Control of reaction conditions to prevent dehalogenation

-

Potential side reactions during cyclization

-

Purification challenges due to similar byproducts

-

Stability concerns during isolation and storage

Overcoming these challenges would require careful optimization of reaction conditions and potentially the development of protective group strategies or specialized catalysts to promote selectivity .

Comparative Analysis with Related Compounds

Structural Analogues

Comparing 5-bromo-7-iodo-2,3-dihydro-1-benzofuran with structurally similar compounds provides insights into its expected properties and reactivity patterns.

| Compound | Structural Features | Distinguishing Properties |

|---|---|---|

| 5-Bromo-2,3-dihydro-1-benzofuran | Single bromine at position 5 | Lower molecular weight, potentially higher volatility, different electronic distribution |

| 5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran | Bromine at position 5, fluorine at position 7 | Smaller halogen size at position 7, different electronic effects, potentially higher metabolic stability |

| 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | Bromine at position 5, sulfonamide at position 7 | Higher polarity, hydrogen bonding capability, potentially greater water solubility |

| 5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde | Iodine at position 5, carbaldehyde at position 7 | Added reactive carbonyl group, different electronic distribution, potential for additional derivatization |

This comparison highlights how the specific combination of bromine and iodine substituents in 5-bromo-7-iodo-2,3-dihydro-1-benzofuran creates a unique electronic and steric environment that differentiates it from related compounds .

Halogen Effects on Reactivity

The presence of both bromine and iodine atoms significantly influences the compound's chemical behavior:

-

Leaving Group Ability: Iodine generally functions as a better leaving group than bromine in nucleophilic substitution and metal-catalyzed coupling reactions

-

Electronic Effects: Both halogens are electron-withdrawing through inductive effects, but can donate electrons through resonance

-

Steric Considerations: The larger size of iodine compared to bromine creates distinct steric environments at the respective positions

-

Polarizability: Iodine's higher polarizability affects intermolecular interactions and reactivity patterns

These differences allow for selective chemical transformations, potentially enabling the compound to serve as a versatile building block in organic synthesis .

Spectroscopic Properties and Identification

Spectral Characteristics

The identification and characterization of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran would typically involve multiple spectroscopic techniques:

| Spectroscopic Method | Expected Characteristics |

|---|---|

| ¹H NMR | Characteristic signals for the dihydrofuran protons (typically 4.5-5.0 ppm for O-CH₂ and 3.0-3.5 ppm for CH₂); aromatic signals for the remaining protons on the benzene ring |

| ¹³C NMR | Distinct signals for the carbon-halogen bonds (typically downfield); characteristic carbon shifts for the dihydrofuran ring |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; characteristic isotope pattern due to bromine and iodine |

| IR Spectroscopy | Characteristic bands for C-O-C stretching (1250-1050 cm⁻¹); C-Br and C-I stretching vibrations in the fingerprint region |

| X-ray Crystallography | Definitive structural confirmation through single-crystal analysis |

These spectroscopic methods would collectively provide comprehensive structural confirmation and allow for assessment of compound purity.

Chemical Reactivity and Transformations

Halogen Exchange Reactions

The differential reactivity of bromine and iodine in 5-bromo-7-iodo-2,3-dihydro-1-benzofuran enables selective transformations:

-

Metal-Halogen Exchange: Treatment with alkyllithium reagents would likely result in preferential lithium-iodine exchange

-

Halogen Dance Reactions: Under appropriate conditions, halogen migration might occur, leading to isomeric products

-

Dehalogenation: Selective removal of either halogen could be achieved under controlled conditions

-

Halogen Substitution: Direct nucleophilic substitution of halogens, particularly in activated systems

The compound's reactivity in various transformations would be influenced by the electronic and steric effects of the halogen substituents on the benzofuran ring system .

Cross-Coupling Reactions

As a dihalogenated aromatic compound, 5-bromo-7-iodo-2,3-dihydro-1-benzofuran would be particularly valuable in transition metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups

-

Heck Reaction: Coupling with alkenes to form new carbon-carbon bonds

-

Buchwald-Hartwig Amination: Introduction of nitrogen-containing groups through palladium catalysis

The differential reactivity between iodine and bromine would allow for sequential functionalization, making the compound valuable for the synthesis of complex molecular architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume